molecular formula C10H15ClN2O3S B7855125 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No. B7855125
M. Wt: 278.76 g/mol
InChI Key: FTVDAJLPOANSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O3S and its molecular weight is 278.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride involves the reaction of 4-nitrophenylhydrazine with 4-chlorobutyric acid to form 4-(4-nitrophenyl)butyric acid. This intermediate is then reduced to 4-(4-aminophenyl)butyric acid, which is subsequently cyclized with sulfur dioxide to form 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Starting Materials
4-nitrophenylhydrazine, 4-chlorobutyric acid, Sulfur dioxide, Hydrochloric acid

Reaction
4-nitrophenylhydrazine is reacted with 4-chlorobutyric acid in the presence of a coupling agent such as DCC or EDC to form 4-(4-nitrophenyl)butyric acid., The nitro group in 4-(4-nitrophenyl)butyric acid is reduced to an amino group using a reducing agent such as hydrogen gas and palladium on carbon to form 4-(4-aminophenyl)butyric acid., 4-(4-aminophenyl)butyric acid is cyclized with sulfur dioxide in the presence of a catalyst such as triethylamine to form 3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide., Hydrochloric acid is added to the final product to form the hydrochloride salt of the compound.

properties

IUPAC Name

4-(4-aminoanilino)-1,1-dioxothiolan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S.ClH/c11-7-1-3-8(4-2-7)12-9-5-16(14,15)6-10(9)13;/h1-4,9-10,12-13H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVDAJLPOANSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Aminophenyl)amino)-4-hydroxytetrahydrothiophene 1,1-dioxide hydrochloride

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